3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid
Description
3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid is a synthetic organic compound featuring a carbamoyl group linked to a 3,5-difluorophenyl moiety and a branched propanoic acid backbone.
Properties
IUPAC Name |
4-(3,5-difluoroanilino)-2,2-dimethyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3/c1-12(2,11(17)18)6-10(16)15-9-4-7(13)3-8(14)5-9/h3-5H,6H2,1-2H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPRUZOWKXAIGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NC1=CC(=CC(=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
- Preparation of 3,5-difluoroaniline derivative: The starting material is often a 3,5-difluoroaniline or its protected form, which serves as the amino component.
- Carbamoyl activation: The carbamoyl group is introduced via reaction with carbamoyl chlorides or isocyanates, which are prepared from corresponding amines or alcohol derivatives.
- Coupling reaction: The aromatic amine reacts with a carbamoyl chloride or an activated carbamoyl intermediate in the presence of a base (e.g., triethylamine or pyridine) to form the carbamoyl linkage.
Representative Reaction Scheme:
3,5-difluoroaniline + carbamoyl chloride → carbamoyl derivative
Research Findings:
- The coupling efficiency depends on the electronic effects of fluorine substituents, which can influence reaction conditions such as temperature and solvent choice.
- Use of polar aprotic solvents like dichloromethane or dimethylformamide enhances yields.
Carboxylation of the Dimethylpropanoic Acid Core
The core 2,2-dimethylpropanoic acid skeleton is typically synthesized via alkylation or oxidation pathways starting from simpler precursors such as isobutylene or tert-butyl derivatives.
Methodologies:
- Direct oxidation: Isobutylene derivatives undergo oxidation to form the corresponding carboxylic acids.
- Alkylation of malonate esters: Malonate derivatives are alkylated with tert-butyl or other suitable alkyl halides, followed by hydrolysis and decarboxylation to yield the acid.
Research Data:
- The oxidation of isobutylene using oxygen or peracid reagents under controlled conditions yields high purity 2,2-dimethylpropanoic acid.
- Alkylation methods require careful control of reaction conditions to prevent over-alkylation or side reactions.
Coupling of the Carboxylic Acid with the Aromatic Carbamoyl Moiety
The final step involves coupling the carboxylic acid with the carbamoyl component, often via peptide coupling reagents such as:
- DCC (Dicyclohexylcarbodiimide)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
This step forms the amide bond between the acid and the carbamoyl group, completing the synthesis.
Reaction Conditions:
- Solvent: Dichloromethane or DMF
- Base: DIPEA or triethylamine
- Temperature: Room temperature to mild heating (20–40°C)
Research Insights:
- Use of HATU or similar uronium salts significantly improves coupling efficiency and reduces racemization.
- Purification typically involves column chromatography or recrystallization.
Alternative Synthetic Routes:
Recent patents and research suggest alternative routes, including:
- Direct aromatic substitution with fluorinated intermediates, followed by carbamoylation.
- Use of protected intermediates to facilitate selective functionalization, especially when multiple reactive sites are present.
Data Table Summarizing Preparation Methods
Research Findings and Considerations
- The electronic nature of fluorine substituents influences the reactivity of aromatic amines and carbamoyl chlorides, requiring optimization of reaction conditions.
- Protecting groups may be employed during multi-step synthesis to prevent undesired side reactions.
- Purification techniques such as chromatography are vital for obtaining high-purity compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the carbamoyl moiety may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations
Substituent Effects: Fluorine vs. Chlorine: The 3,5-difluorophenyl group in the target compound offers stronger electronegativity and smaller atomic size compared to 2,4-dichlorophenyl substituents in cyclanilide or triazole-based fungicides. This may improve target selectivity and reduce off-site toxicity . Branched vs.
Functional Implications: Agrochemical Use: Unlike triazole derivatives (e.g., etaconazole, propiconazole), the target compound lacks a heterocyclic ring, suggesting a different mode of action, possibly as a herbicide or growth regulator via auxin-like pathways. Metabolic Stability: The dimethyl group in the propanoic acid chain may slow oxidative metabolism compared to the cyclopropane or dioxolane structures, extending bioavailability.
Biological Activity
3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid is an organic compound with the molecular formula C12H13F2NO3 and a molecular weight of 257.24 g/mol. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Synthetic Routes
The synthesis of this compound typically involves the reaction of 3,5-difluoroaniline with 2,2-dimethylpropanoic acid chloride in the presence of a base such as triethylamine. The reaction is conducted under anhydrous conditions to avoid hydrolysis of the acid chloride.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation : Can be oxidized using agents like potassium permanganate (KMnO4) to form carboxylic acids.
- Reduction : Reduction reactions can convert the carbamoyl group to amines using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution : Electrophilic aromatic substitution can introduce various functional groups onto the aromatic ring.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The difluorophenyl group enhances binding affinity and specificity, while the carbamoyl moiety may facilitate hydrogen bonding or other interactions that modulate target activity.
Potential Therapeutic Applications
Research indicates that this compound may possess several therapeutic properties:
- Anti-inflammatory Effects : Studies on similar compounds suggest that it may inhibit cyclooxygenase and lipoxygenase pathways, which are crucial in inflammatory responses .
- Cholinesterase Inhibition : As a carbamate derivative, it may exhibit selective inhibition of butyrylcholinesterase (BChE), which is relevant for Alzheimer's disease treatment. Compounds with carbamate groups have shown significant positive effects on cognitive symptoms by inhibiting cholinesterases .
Case Studies and Research Findings
- Inhibition Studies : A study on biscarbamates indicated that compounds similar to this compound displayed time-dependent inhibition of BChE and acetylcholinesterase (AChE), with some compounds being significantly more potent than existing treatments like rivastigmine .
- Biochemical Profiling : In vitro studies have demonstrated that modifications in the carbamoyl group can lead to enhanced biological activity. The structure-activity relationship (SAR) analysis indicates that specific substituents can drastically alter inhibitory potency against cholinesterases .
Comparative Analysis
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential anti-inflammatory and cholinesterase inhibition |
| Rivastigmine | Rivastigmine | Approved for Alzheimer's; cholinesterase inhibitor |
Q & A
Q. What are the established synthetic methodologies for preparing 3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid, and what key reaction parameters influence yield and purity?
Answer: The synthesis typically involves coupling 3,5-difluorophenyl isocyanate with a 2,2-dimethylpropanoic acid derivative. Key parameters include:
- Coupling agents : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or similar reagents enhance carbamoyl bond formation .
- Solvent selection : Polar aprotic solvents like N,N-dimethylformamide (DMF) improve reaction efficiency .
- Temperature : Room temperature to mild heating (25–40°C) minimizes side reactions .
- Stoichiometry : A 1:1 molar ratio of isocyanate to carboxylic acid derivative is critical to avoid oligomerization .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Answer:
Q. What are the solubility profiles of this compound in common solvents, and how do substituents influence its lipophilicity?
Answer:
- Solubility :
- Lipophilicity : The 3,5-difluorophenyl group increases logP (~2.5), as observed in analogs like 3,5-difluorocinnamic acid (logP = 2.2) . Use the shake-flask method with octanol/water partitioning for experimental determination .
Advanced Research Questions
Q. How do steric effects from the 2,2-dimethyl group impact the compound’s reactivity in nucleophilic acyl substitution reactions?
Answer: The 2,2-dimethyl group creates steric hindrance, slowing reactions at the carbonyl carbon. Strategies to mitigate this include:
Q. What strategies can reconcile discrepancies in biological activity data observed across different assay conditions?
Answer:
- pH standardization : The carboxylic acid group’s ionization (pKa ~4.5) affects solubility and binding. Use buffered assays (pH 7.4) to mimic physiological conditions .
- Orthogonal assays : Validate activity via fluorescence polarization (binding affinity) and enzymatic inhibition (IC50) to rule out false positives .
- Control for fluorophore interference : The difluorophenyl group may quench fluorescence in cell-based assays; use non-fluorescent readouts (e.g., luminescence) .
Q. How can computational modeling predict the binding affinity of this compound to target enzymes?
Answer:
- Density Functional Theory (DFT) : Models the electron-withdrawing effect of fluorine atoms on the phenyl ring, which polarizes the carbamoyl group and enhances hydrogen bonding .
- Molecular Dynamics (MD) simulations : Simulate interactions with catalytic pockets (e.g., serine hydrolases) to assess binding stability .
- Free Energy Perturbation (FEP) : Quantifies energy changes upon fluorine substitution compared to non-fluorinated analogs .
Q. How should researchers design experiments to study the environmental fate of this compound?
Answer:
- Abiotic degradation : Test hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-Vis light) to identify breakdown products .
- Biotic degradation : Use soil microcosms or activated sludge to assess microbial metabolism via LC-MS/MS .
- Partition coefficients : Measure soil adsorption (Kd) and octanol-water distribution (Dow) to model environmental persistence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
